

# Application Note & Protocol: Quantification of Intracellular AZT Triphosphate Levels by HPLC

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## Compound of Interest

Compound Name: AZT triphosphate

CAS No.: 92586-35-1

Cat. No.: B1214097

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the quantification of intracellular zidovudine triphosphate (AZT-TP), the active anabolite of the antiretroviral drug zidovudine (AZT), in peripheral blood mononuclear cells (PBMCs) using High-Performance Liquid Chromatography (HPLC).

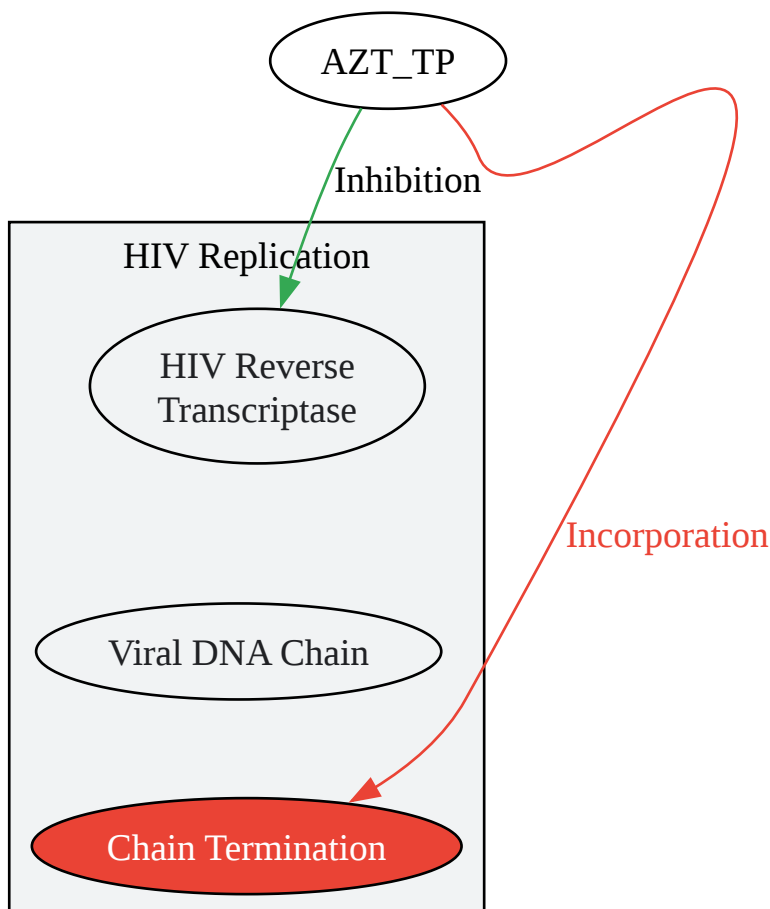
## Introduction

Zidovudine (AZT), the first approved nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form (AZT-TP) to exert its antiviral effect. AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and can also be incorporated into the viral DNA, leading to chain termination. The intracellular concentration of AZT-TP is a critical determinant of its therapeutic efficacy.

Therefore, accurate and sensitive quantification of intracellular AZT-TP levels is essential for pharmacokinetic studies, drug monitoring, and the development of new antiretroviral therapies.

This application note details a robust and sensitive method for the quantification of intracellular AZT-TP in human PBMCs using a combination of solid-phase extraction (SPE) and HPLC, with detection by tandem mass spectrometry (LC-MS/MS). An alternative, less sensitive HPLC-UV method is also discussed for laboratories where mass spectrometry is not readily available.

## Mechanism of Action of Zidovudine (AZT)



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## Experimental Protocols

This section details the complete workflow for the quantification of intracellular AZT-TP, from sample collection to final analysis.

## Materials and Reagents

- Zidovudine (AZT), AZT-Monophosphate (AZT-MP), AZT-Diphosphate (AZT-DP), and AZT-Triphosphate (AZT-TP) standards
- Internal Standard (IS): Azidodeoxyuridine (AZdU) or a stable isotope-labeled AZT-TP
- Ficoll-Paque PLUS
- Phosphate-buffered saline (PBS), ice-cold
- Methanol (HPLC grade), 70% ice-cold
- Trichloroacetic acid (TCA)
- Potassium chloride (KCl) solutions (100 mM, 120 mM, 400 mM, 1.0 M)
- Acid phosphatase
- Solid-phase extraction (SPE) cartridges: Strong Anion Exchange (SAX)
- HPLC-grade water
- Formic acid
- Ammonium hydroxide
- Acetonitrile (HPLC grade)

## Sample Preparation: Isolation of PBMCs

- Collect whole blood samples in heparinized tubes.
- Process blood within 2 hours of collection.
- Dilute the blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

- Aspirate the upper layer containing plasma and platelets, being careful not to disturb the mononuclear cell layer at the interface.
- Carefully collect the PBMC layer and transfer to a new centrifuge tube.
- Wash the isolated PBMCs twice with ice-cold PBS, centrifuging at 300 x g for 10 minutes at 4°C for each wash.
- After the final wash, resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or automated cell counter.
- Centrifuge the counted cells and discard the supernatant. The cell pellet can be stored at -80°C until extraction.

## Extraction of Intracellular Nucleotides

- To the frozen PBMC pellet (typically  $10 \times 10^6$  cells), add 500  $\mu$ L of ice-cold 70% methanol.
- Vortex vigorously for 1 minute to lyse the cells.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
- Transfer the supernatant containing the intracellular nucleotides to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 100  $\mu$ L of HPLC-grade water for immediate SPE cleanup.

## Solid-Phase Extraction (SPE) for AZT-TP Isolation

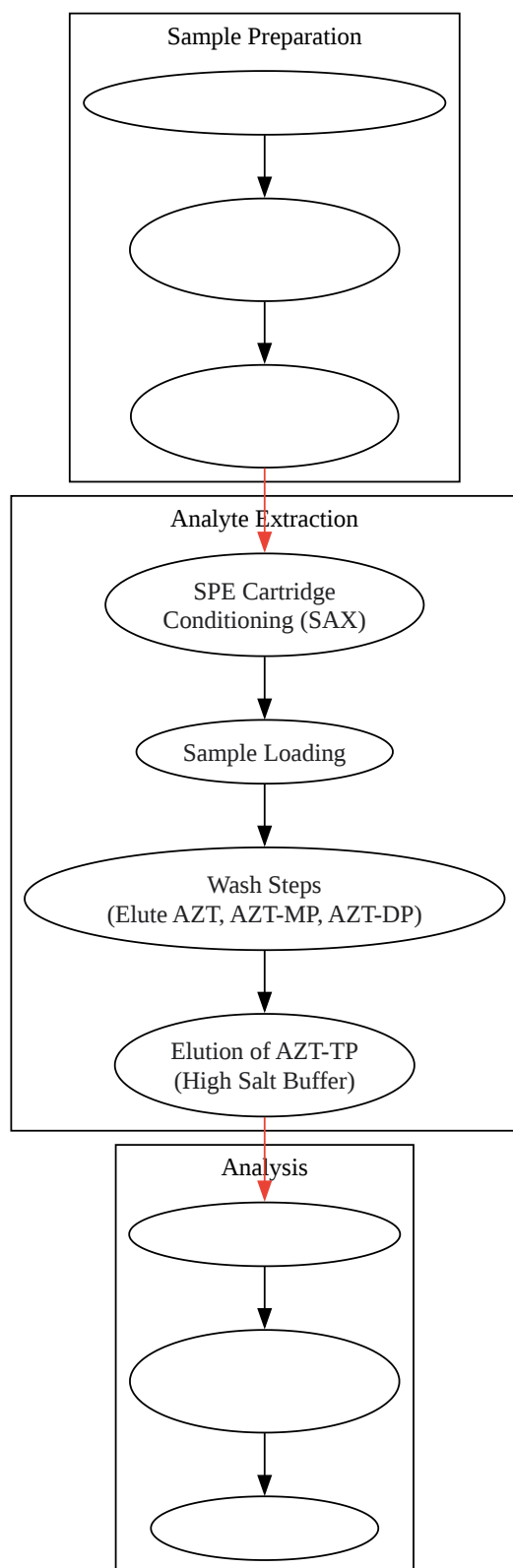
This step is crucial for separating AZT-TP from the less phosphorylated forms and other interfering cellular components.<sup>[1]</sup>

- Condition the SAX SPE cartridge: Wash with 1 mL of methanol followed by 1 mL of HPLC-grade water.
- Equilibrate the cartridge: Wash with 1 mL of water.

- Load the sample: Load the reconstituted cell extract onto the cartridge.
- Wash:
  - Wash with 1 mL of water to elute the parent drug (AZT).[1]
  - Wash with 400  $\mu$ L of 100 mM KCl to elute AZT-MP.[1]
  - Wash with 400  $\mu$ L of 120 mM KCl to elute AZT-DP.[1]
- Elute AZT-TP: Elute the target analyte, AZT-TP, with 500  $\mu$ L of 400 mM KCl or 1.0 M KCl.[1]  
[2]
- The collected fraction containing AZT-TP can then be processed further. For LC-MS/MS analysis, it is often necessary to dephosphorylate the AZT-TP to AZT for better chromatographic performance and sensitivity.

## Dephosphorylation (Optional but Recommended for some MS methods)

- To the eluted AZT-TP fraction, add 2 units of acid phosphatase.[2]
- Adjust the pH to ~4 with sodium acetate.[2]
- Incubate at 37°C for 30 minutes.[2]
- Stop the reaction by heating or by adding a strong acid.
- The resulting AZT can then be further purified using a reverse-phase SPE cartridge before LC-MS/MS analysis.



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## HPLC-MS/MS Analysis

This is the preferred method due to its high sensitivity and selectivity.

- HPLC System: A system capable of gradient elution.
- Column: A C18 reverse-phase column (e.g., Waters Xterra MS C18, 3.5  $\mu\text{m}$ , 2.1 x 10 mm) is commonly used.[3]
- Mobile Phase A: 5 mM Dimethylhexylamine (DMHA) in water, pH adjusted to 7 with formic acid.[3]
- Mobile Phase B: 5 mM DMHA in 50:50 acetonitrile:water.[3]
- Flow Rate: 0.2 mL/min.[3]
- Gradient:
  - 0-3 min: 0-10% B
  - 3-28 min: 10-45% B
  - 28-28.5 min: 45-0% B
  - 28.5-40 min: 0% B[3]
- Injection Volume: 50  $\mu\text{L}$ .[3]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for AZT (or AZT-TP if not dephosphorylated) and the internal standard.

## HPLC-UV Analysis

This method is less sensitive than LC-MS/MS but can be employed. The key challenge is achieving sufficient separation from endogenous nucleotides that also absorb UV light.

- HPLC System: A standard HPLC system with a UV detector.
- Column: A strong anion-exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.[4]
- Mobile Phase (Ion-Pair Reverse-Phase):
  - Solvent A: 10 mM tetrabutylammonium hydroxide, 10 mM KH<sub>2</sub>PO<sub>4</sub>, 0.25% Methanol, pH 6.9.[4]
  - Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH<sub>2</sub>PO<sub>4</sub>, 30% Methanol, pH 7.0.[4]
- Flow Rate: 1.0 mL/min.[4]
- Gradient: A stepwise gradient from 60:40 (A:B) to 40:60 over 30 minutes.[4]
- Detection Wavelength: 254 nm.[4][5]

## Data Presentation

The following table summarizes the quantitative data from various studies on the quantification of intracellular AZT-TP.

Method	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Intracellular Concentration Range	Cell Type	Reference
HPLC-MS/MS	LOD: 4.0 fmol/10 <sup>6</sup> cells	41 - 193 fmol/10 <sup>6</sup> cells	PBMCs from HIV-infected patients	[2][6][7]
LC-MS/MS	LOQ: 10 fmol/sample	<10 fmol/10 <sup>6</sup> cells in 5 of 9 patients	PBMCs from HIV-infected patients	[8]
LC-MS/MS	LOQ: 150 fmol/sample	Not specified	PBMCs	[9]
HPLC-Radioimmunoassay	LOD: 0.1 pmol/10 <sup>6</sup> cells (100 fmol/10 <sup>6</sup> cells)	0.3 - 0.5 pmol/10 <sup>6</sup> cells	PBMCs from patients	[10]
IAE-LC/MS/MS	LOQ: 9.3 fmol/10 <sup>6</sup> cells	Not specified	PBMCs from HIV-infected patients	[11]

## Discussion

The quantification of intracellular AZT-TP is challenging due to its low physiological concentrations and the presence of interfering endogenous nucleotides. The combination of solid-phase extraction and LC-MS/MS provides the necessary selectivity and sensitivity for accurate measurement in clinical samples.[2][7] The SPE step is critical for isolating AZT-TP from its mono- and di-phosphate precursors, which are present at much higher concentrations.

While HPLC-UV methods are more accessible, they often lack the sensitivity required to detect the low fmol/10<sup>6</sup> cell concentrations of AZT-TP typically found in patient PBMCs.[1] The high background from endogenous nucleotides absorbing at similar wavelengths further complicates

UV-based detection. However, for in vitro studies with higher expected concentrations, a well-optimized HPLC-UV method with ion-pair chromatography can be a viable option.

The choice of internal standard is crucial for accurate quantification. A stable isotope-labeled AZT-TP is the ideal internal standard as it co-elutes and has similar ionization efficiency to the analyte, thus correcting for matrix effects and variations in extraction recovery. When this is not available, a structurally similar compound like azidodeoxyuridine (AZdU) can be used.[2]

## Conclusion

This application note provides a comprehensive protocol for the quantification of intracellular AZT-TP using HPLC. The LC-MS/MS method offers high sensitivity and is suitable for clinical pharmacokinetic studies. The successful application of this methodology will aid researchers and clinicians in understanding the intracellular pharmacology of AZT, optimizing dosing regimens, and advancing the development of new antiretroviral drugs.

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